3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone

Physical Chemistry Process Chemistry Purification

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7), with the IUPAC name 1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one, is a chlorinated aromatic ketone featuring a 1,3-dioxane acetal protecting group. Its molecular formula is C13H15ClO3, with a molecular weight of 254.71 g/mol.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 898785-84-7
Cat. No. B3024467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone
CAS898785-84-7
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H15ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
InChIKeyAVUDVAWIHCDGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7): Core Specifications and Sourcing Baseline for a Chlorinated Ketone Building Block


3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7), with the IUPAC name 1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one, is a chlorinated aromatic ketone featuring a 1,3-dioxane acetal protecting group . Its molecular formula is C13H15ClO3, with a molecular weight of 254.71 g/mol . The compound is supplied as a research chemical with a typical minimum purity specification of 95% , and it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7) Cannot Be Replaced by an Off-the-Shelf Chloropropiophenone


Generic substitution with a simple chloropropiophenone or an unprotected ketone analog is not chemically viable for multi-step synthetic routes. The 1,3-dioxane moiety in 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone functions as a protecting group for the carbonyl, which is essential for masking the ketone's reactivity during subsequent transformations elsewhere in the molecule [1]. This protection strategy is a cornerstone of complex molecule synthesis, preventing unwanted side reactions . Consequently, analogs lacking this acetal—such as the commonly available 3'-chloropropiophenone (CAS 34841-35-5)—possess an unprotected ketone that is incompatible with many organometallic reagents and strongly basic conditions, rendering them unsuitable for the same synthetic pathways .

Product-Specific Quantitative Evidence for 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7) Against Its Closest Analogs


Comparative Physicochemical Profile: Density and Boiling Point Data for 3'-Chloro vs. 3'-Bromo, 3'-Fluoro, 4'-Chloro, and Unsubstituted Analogs

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone exhibits a computed density of 1.19 g/cm³ and a boiling point of 382.4°C at 760 mmHg . Compared to the 3'-bromo analog (1.37 g/cm³, 397.5°C), the 3'-fluoro analog (1.155 g/cm³, 347.1°C), the 4'-chloro isomer (1.19 g/cm³, 383.9°C), and the unsubstituted phenyl analog (1.09 g/cm³, 340.6°C), the target compound's properties are distinct and align with its specific molecular weight (254.71 g/mol) [1]. These values are crucial for predicting behavior during distillation, solvent extraction, and chromatographic purification.

Physical Chemistry Process Chemistry Purification

Halogen Substitution Impact on Molecular Weight and Synthetic Utility for 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

The molecular weight of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is 254.71 g/mol . In contrast, the 3'-bromo analog is 299.16 g/mol (a 17.5% increase), the 3'-fluoro analog is 238.25 g/mol (a 6.5% decrease), and the unsubstituted analog is 220.26 g/mol (a 13.5% decrease) . This mass differential is not trivial; it reflects the distinct steric and electronic properties of chlorine, which are intermediate between fluorine (highly electronegative) and bromine (bulky and polarizable).

Medicinal Chemistry SAR Studies Synthetic Chemistry

Regioisomeric Purity Specifications: 3'-Chloro vs. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone as a Synthetic Intermediate

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is supplied with a minimum purity of 95% . Its regioisomer, 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9), is also commercially available, with specifications ranging from 95% to 97% . While both are chlorinated, the position of the chlorine atom on the phenyl ring dictates the electronic and steric environment, leading to different reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Synthetic Chemistry Regioselectivity Quality Control

High-Impact Application Scenarios for 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-84-7)


Multi-Step Synthesis of Complex Bioactive Molecules Requiring Carbonyl Protection

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is an ideal starting material for the construction of complex, chlorinated aromatic frameworks in drug discovery. The 1,3-dioxane group serves as a robust protecting group for the ketone, allowing chemists to perform transformations (e.g., Grignard additions, lithium-halogen exchange, or cross-couplings) at other reactive sites without interference from the carbonyl [1]. This strategy is essential in multi-step syntheses where the ketone must be unmasked at a later stage. The 3'-chloro substituent provides a handle for further diversification via transition-metal-catalyzed reactions. [2]

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Programs

In medicinal chemistry, 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a key intermediate for exploring the impact of the 3-chlorophenyl motif on biological target binding [3]. As demonstrated in Section 3, the 3'-chloro substitution offers a specific balance of molecular weight (254.71 g/mol) and physicochemical properties that differentiate it from the 3'-bromo (299.16 g/mol) and 3'-fluoro (238.25 g/mol) analogs . Researchers can use this building block to generate a series of analogs after deprotection, systematically varying the chlorine position or replacing it to optimize potency, selectivity, and metabolic stability [4].

Process Chemistry Development and Scalable Route Scouting

For process chemists, the distinct physicochemical properties of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (density: 1.19 g/cm³; boiling point: 382.4°C) are critical for developing scalable and robust synthetic routes . The 1,3-dioxane protecting group is stable under a range of conditions and can be removed under mild acidic hydrolysis . Its density, which differs from the 3'-bromo (1.37 g/cm³) and unsubstituted (1.09 g/cm³) analogs, informs extraction and phase separation steps . This data allows engineers to design efficient workup and purification protocols, avoiding the pitfalls of substituting a compound with different physical properties.

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